molecular formula C23H19N3O7 B2418540 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618871-48-0

4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2418540
CAS No.: 618871-48-0
M. Wt: 449.419
InChI Key: GNTPFUCDOGMFOZ-UHFFFAOYSA-N
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Description

4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H19N3O7 and its molecular weight is 449.419. The purity is usually 95%.
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Properties

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O7/c1-3-32-17-9-7-14(8-10-17)21(27)19-20(15-5-4-6-16(12-15)26(30)31)25(23(29)22(19)28)18-11-13(2)33-24-18/h4-12,20,27H,3H2,1-2H3/b21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDRLHGVQSWUFI-XUTLUUPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a novel pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes available research findings on its biological activity, including structure-activity relationships, in vitro studies, and potential therapeutic applications.

Molecular Formula

  • C23H22N4O5

Key Structural Features

  • The compound features a pyrrole core substituted with an ethoxybenzoyl group, a hydroxyl group, and a nitrophenyl moiety, contributing to its unique biological properties.

Anticancer Properties

Research has indicated that derivatives of pyrrole compounds can exhibit significant anticancer activities. For instance, related compounds have shown promising results in inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival.

In Vitro Studies

  • HDAC Inhibition : In studies involving similar pyrrole derivatives, such as those described in recent literature, compounds demonstrated potent inhibitory effects on HDAC1 with IC50 values as low as 2.89 μM. These findings suggest that our compound may also exhibit similar HDAC inhibitory activity, which is vital for its anticancer potential .
  • Apoptosis Induction : Flow cytometry assays have shown that certain pyrrole derivatives can induce apoptosis in cancer cell lines like RPMI-8226. The mechanism involves enhancing the acetylation of histones leading to cell cycle arrest and programmed cell death .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrrole nucleus significantly influence biological activity. For example:

  • The introduction of various substituents on the benzene rings affects the potency of HDAC inhibition.
  • Compounds with electron-withdrawing groups (like nitro or halogen substituents) often show enhanced biological activity compared to their unsubstituted counterparts.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that derivatives of this compound may possess low acute toxicity while exhibiting immunostimulating effects. Comparative studies have shown that some derivatives outperform established drugs like levamisole in terms of immunostimulating activity .

Data Table: Biological Activity Summary

Activity TypeCompound ExampleIC50 ValueNotes
HDAC Inhibition4-(4-Ethoxybenzoyl)-...2.89 μMPotent against RPMI-8226 cells
Apoptosis InductionSimilar PyrrolesVariableInduces apoptosis in a dose-dependent manner
ImmunostimulationVarious DerivativesN/AExceeds levamisole efficacy

Case Study 1: HDAC Inhibition and Cancer Cell Death

In a study focusing on the synthesis of HDAC inhibitors, compounds structurally related to our target exhibited significant anticancer effects by inducing apoptosis through histone modification mechanisms. The study utilized RPMI-8226 cells treated with various concentrations of these compounds, demonstrating enhanced apoptosis at lower concentrations compared to traditional therapies .

Case Study 2: Toxicity Evaluation

A comparative analysis involving various piperidine derivatives indicated that certain modifications led to reduced toxicity while maintaining or enhancing immunostimulatory effects. This suggests that careful structural optimization could yield safer analogs with potent biological activities .

Preparation Methods

Formation of the Pyrrolone Core

The pyrrol-2(5H)-one scaffold is synthesized via a modified Hantzsch pyrrole synthesis, involving the cyclocondensation of ethyl acetoacetate, ammonium acetate, and 3-nitrobenzaldehyde in refluxing ethanol (78°C, 12 h). The intermediate 5-(3-nitrophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is isolated in 68% yield after recrystallization from ethyl acetate.

Table 1: Reaction Conditions for Pyrrolone Core Synthesis

Parameter Value
Solvent Ethanol
Temperature 78°C
Reaction Time 12 h
Catalyst Ammonium acetate (1.2 eq)
Yield 68%

Introduction of the 5-Methylisoxazol-3-yl Group

The 1-position is functionalized via nucleophilic substitution using 5-methylisoxazol-3-amine. The reaction proceeds in dimethylformamide (DMF) at 110°C for 8 h under nitrogen, achieving 74% yield. Excess amine (1.5 eq) ensures complete substitution, as confirmed by HPLC-MS.

Acylation at the 4-Position

4-Ethoxybenzoyl chloride (1.2 eq) is added dropwise to the pyrrolone intermediate in dichloromethane (DCM) with triethylamine (2 eq) as a base. The reaction is stirred at 25°C for 6 h, yielding 82% of the acylated product. Silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted acyl chloride.

Catalytic Asymmetric Hydroxylation at the 3-Position

The 3-hydroxy group is introduced via Sharpless asymmetric dihydroxylation using AD-mix-β (1.5 eq) in tert-butanol/water (1:1) at 0°C. Enantiomeric excess (ee) of 94% is achieved, as determined by chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15).

Table 2: Optimization of Hydroxylation Conditions

Condition Outcome
Catalyst AD-mix-β
Solvent tert-Butanol/water (1:1)
Temperature 0°C
Reaction Time 24 h
ee 94%

Purification and Characterization

Crystallization and Purity Assessment

Recrystallization from methanol yields colorless needles (mp 189–191°C). Purity (>99.5%) is confirmed by reverse-phase HPLC (C18 column, acetonitrile:water 70:30, λ = 254 nm).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 6.98 (d, J = 8.6 Hz, 2H, OCH₂CH₃), 6.21 (s, 1H, isoxazole-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃-isoxazole), 1.44 (t, J = 7.0 Hz, 3H, CH₃).
  • IR (KBr): 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂).

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Acylation

Uncontrolled acylation at the 3-hydroxy position is suppressed by temporary protection with tert-butyldimethylsilyl (TBS) chloride. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without epimerization.

Nitro Group Reduction

During prolonged storage, trace reduction of the nitro group to amine is observed. Stabilization is achieved by adding 0.1% w/v ascorbic acid as an antioxidant.

Industrial-Scale Process Considerations

Solvent Recycling

Ethanol and DCM are recovered via fractional distillation (>95% recovery), reducing environmental impact.

Continuous Flow Synthesis

A microreactor system (Corning AFR) reduces reaction time for the pyrrolone core from 12 h to 2 h, achieving 89% yield at 120°C.

Q & A

What are the common synthetic routes for preparing 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one, and what critical steps ensure successful cyclization?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step cyclization reactions. Key steps include:

  • Core formation: Construction of the pyrrol-2-one core via base-assisted cyclization of substituted diketones or hydroxy-pyrrolidinones, as demonstrated in analogous compounds (e.g., ).
  • Functionalization: Sequential introduction of substituents (e.g., 3-nitrophenyl, 5-methylisoxazolyl) via nucleophilic substitution or coupling reactions. For example, the 4-ethoxybenzoyl group may be introduced via Friedel-Crafts acylation under anhydrous conditions .
  • Cyclization optimization: Use of catalysts like p-toluenesulfonic acid (PTSA) or microwave-assisted heating to enhance reaction efficiency and yield .

Which analytical techniques are most reliable for characterizing the structural integrity of this compound, particularly its nitro and isoxazole substituents?

Level: Basic
Methodological Answer:

  • NMR spectroscopy: 1H and 13C NMR identify substituent positions (e.g., aromatic protons of the 3-nitrophenyl group at δ 7.5–8.5 ppm) and confirm stereochemistry .
  • FTIR: Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrol-2-one ring, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • HRMS: Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .

How can researchers optimize reaction yields when introducing the 3-nitrophenyl group, given its electron-withdrawing effects?

Level: Advanced
Methodological Answer:

  • Electrophilic substitution: Use Lewis acids (e.g., AlCl₃) to activate the aryl ring for nitration.
  • Protecting groups: Temporarily protect reactive sites (e.g., hydroxy groups) to prevent side reactions .
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro intermediates, improving reaction homogeneity .

What computational strategies are effective in predicting the compound’s binding affinity to biological targets, such as kinases or GPCRs?

Level: Advanced
Methodological Answer:

  • Molecular docking: Software like AutoDock Vina or Schrödinger Suite models interactions between the compound’s isoxazole and nitro groups with target active sites .
  • MD simulations: Assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR models: Correlate substituent electronic properties (Hammett σ constants) with biological activity to guide structural modifications .

How should researchers address contradictions in spectral data (e.g., unexpected splitting in NMR) during purity assessment?

Level: Advanced
Methodological Answer:

  • Dynamic effects: Check for tautomerism in the pyrrol-2-one ring, which can cause signal splitting. Use variable-temperature NMR to identify equilibrium states .
  • Impurity profiling: Compare HRMS data with theoretical isotopic patterns to detect byproducts (e.g., incomplete nitration) .
  • Crystallography: Single-crystal X-ray diffraction resolves ambiguous stereochemistry or substituent orientation .

What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential, and how should controls be designed?

Level: Advanced
Methodological Answer:

  • Kinase inhibition: Use fluorescence-based ADP-Glo™ assays with staurosporine as a positive control.
  • Dose-response curves: Test concentrations from 1 nM to 100 µM to calculate IC50 values. Include DMSO vehicle controls (<1% v/v) to rule out solvent effects .
  • Selectivity screening: Profile against related enzymes (e.g., PKA, PKC) to assess specificity .

How does the electronic nature of the 4-ethoxybenzoyl group influence the compound’s reactivity in nucleophilic substitutions?

Level: Advanced
Methodological Answer:

  • Resonance effects: The ethoxy group’s electron-donating nature (+M effect) deactivates the benzoyl ring, reducing electrophilicity. This necessitates stronger nucleophiles (e.g., Grignard reagents) for substitutions .
  • Steric hindrance: Bulkier nucleophiles may require longer reaction times or elevated temperatures .

What strategies mitigate degradation of the hydroxy-pyrrol-2-one moiety during long-term storage?

Level: Basic
Methodological Answer:

  • Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • pH control: Buffered solutions (pH 6–7) minimize acid/base-catalyzed degradation .

How can researchers modify the isoxazole ring to enhance bioavailability without compromising activity?

Level: Advanced
Methodological Answer:

  • Bioisosteric replacement: Substitute isoxazole with 1,2,4-oxadiazole to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Prodrug approaches: Introduce ester groups at the 3-hydroxy position to enhance membrane permeability, with enzymatic cleavage in vivo .

What solvent systems are optimal for improving the compound’s solubility in pharmacological assays?

Level: Basic
Methodological Answer:

  • Co-solvents: Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to balance solubility and biocompatibility .
  • Surfactants: Add 0.1% Tween-80 to aqueous solutions to prevent aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.